molecular formula C17H14Cl2N2O B2604941 1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine CAS No. 159799-45-8

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine

Cat. No.: B2604941
CAS No.: 159799-45-8
M. Wt: 333.21
InChI Key: IIURABUWDUCHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine is a chemical compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a dichlorobenzoyl group attached to a tetrahydropyridazine ring, which is further substituted with a phenyl group

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine typically involves the reaction of 3,4-dichlorobenzoyl chloride with a suitable tetrahydropyridazine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme function .

Comparison with Similar Compounds

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

(3,4-dichlorophenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c18-14-9-8-13(11-15(14)19)17(22)21-10-4-7-16(20-21)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIURABUWDUCHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccccc2)=N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccsc2)=N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2cccs2)=N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccsc2)=N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Fc1ccc(C(=S)N2CCCC(c3ccccc3)=N2)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(3,4-dichlorothiobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine; 1-(3,4-difluorothiobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine; 1-(3-bromo-4-fluorothiobenzoyl)-3-phenyl-1,4,5,6-1tetrahydropyridazine; (R,S)-(3,4-difluorobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine; (R,S)-1-(3,4-dichlorobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine; (R,S)-1-(3,4-dichlorothiobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine; (R,S)-1-(3,4-difluorothiobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine 1-(3,4-dichlorobenzoyl)-3-(thien-2-yl)-1,4,5,6-tetrahydropyridazine; 1-(3,4-dichlorobenzoyl)-3-(thien-3-yl)-1,4,5,6-tetrahydropyridazine; 1-(3,4-dichlorothiobenzoyl)-3-(thien-2-yl)-1,4,5,6-tetrahydropyridazine and 1-(3,4-dichlorothiobenzoyl)-3-(thien-3-yl)-1,4,5,6-tetrahydropyridazine.
Name
1-(3,4-dichlorothiobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3,4-dichlorothiobenzoyl)-3-(thien-3-yl)-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(3,4-difluorothiobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1-(3-bromo-4-fluorothiobenzoyl)-3-phenyl-1,4,5,6-1tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(R,S)-(3,4-difluorobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
(R,S)-1-(3,4-dichlorobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
(R,S)-1-(3,4-dichlorothiobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
(R,S)-1-(3,4-difluorothiobenzoyl)-5-methyl-3-phenyl-1,4,5,6-tetrahydropyridazine 1-(3,4-dichlorobenzoyl)-3-(thien-2-yl)-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
1-(3,4-dichlorobenzoyl)-3-(thien-3-yl)-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
1-(3,4-dichlorothiobenzoyl)-3-(thien-2-yl)-1,4,5,6-tetrahydropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

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